Cas no 69239-15-2 (1,5-Bis(5-methylfuran-2-yl)penta-1,4-dien-3-one)
69239-15-2 structure
Product Name:1,5-Bis(5-methylfuran-2-yl)penta-1,4-dien-3-one
CAS-nummer:69239-15-2
MF:C15H14O3
MW:242.269864559174
CID:973325
PubChem ID:927799
Update Time:2025-04-19
1,5-Bis(5-methylfuran-2-yl)penta-1,4-dien-3-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-Pentadien-3-one, 1,5-bis(5-methyl-2-furanyl)-
- AKOS027257316
- 1, 1,5-bis(5-methyl-2-furanyl)-
- NSC-339622
- 69239-15-2
- 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one
- NSC339622
- STL512522
- (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one
- 1,5-Bis(5-methylfuran-2-yl)penta-1,4-dien-3-one
-
- Inchi: 1S/C15H14O3/c1-11-3-7-14(17-11)9-5-13(16)6-10-15-8-4-12(2)18-15/h3-10H,1-2H3/b9-5+,10-6+
- InChI-sleutel: PISDKWAWFIZQNA-NXZHAISVSA-N
- LACHT: O1C(C)=CC=C1/C=C/C(/C=C/C1=CC=C(C)O1)=O
Berekende eigenschappen
- Exacte massa: 242.094
- Monoisotopische massa: 242.094
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 314
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 2
- XLogP3: 3.1
- Topologisch pooloppervlak: 43.4Ų
Experimentele eigenschappen
- Dichtheid: 1.148
- Kookpunt: 368.9°C at 760 mmHg
- Vlampunt: 174.8°C
- Brekindex: 1.596
- PSA: 43.35000
- LogboekP: 3.78510
1,5-Bis(5-methylfuran-2-yl)penta-1,4-dien-3-one Gerelateerde literatuur
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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